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molecular formula C13H11Cl2N B3024110 6,9-Dichloro-1,2,3,4-tetrahydroacridine CAS No. 5396-25-8

6,9-Dichloro-1,2,3,4-tetrahydroacridine

Cat. No. B3024110
M. Wt: 252.14 g/mol
InChI Key: UPHWUTWIUIWUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06194403B1

Procedure details

To a mixture of 4-chloroanthranilic acid (8.58 g, 50.0 mmol) and cyclohexanone (5.18 mL, 50.0 mmol) was added carefully with 20 mL of phosphorus oxychloride at ice bath. The resulting mixture was heated under reflux for 2 hours. The mixture was cooled at room temperature and concentrated and then diluted with CHCl3. The resulting mixture was poured into a mixture of crashed ice and aqueous K2CO3 solution. The organic layer was washed with saturated brine, dried over anhydrous K2CO3 and concentrated in vacuo to give 12.6 g (99%) of a yellow solid. A small portion of the solid was recrystallized with acetone for characterization: mp 85-87° C. (lit. 86.5-87° C. ); 1H NMR (300 MHz, CDCl3) 8.88 (s, 1H, Ar—H), 8.27 (dd, J=7.1, 1.4 Hz, 1H, Ar—H), 7.74 (dd,J=7.1, 1.9 Hz, 1H, Ar—H), 3.64 (s br, 2H, CH2), 3.09 (s br, 2H, CH2), 2.02 (s br, 4H, CH2CH2); 13C-NMR (75 MHz, CDCl3)159.1, 150.9, 141.4, 138.2, 131.7, 131.5, 1264, 121.6, 30.0, 27.5, 21.9, 21.1; EIMS: 255 (M+4+, 13), 253 (M+2+, 66), 251 (M+, 100), 218 (M-HCl+2+, 20), 216 (M-HCl+, 60), HR-EIMS: exact calc'd for C13H11NCl2 [M]+251.0271, found 251.0277.
Quantity
8.58 g
Type
reactant
Reaction Step One
Quantity
5.18 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH2:11])[C:5](=[CH:9][CH:10]=1)[C:6](O)=O.[C:12]1(=O)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.P(Cl)(Cl)([Cl:21])=O>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:9][CH:10]=1)[C:6]([Cl:21])=[C:17]1[C:12]([CH2:13][CH2:14][CH2:15][CH2:16]1)=[N:11]2

Inputs

Step One
Name
Quantity
8.58 g
Type
reactant
Smiles
ClC=1C=C(C(C(=O)O)=CC1)N
Name
Quantity
5.18 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with CHCl3
ADDITION
Type
ADDITION
Details
The resulting mixture was poured into a mixture of crashed ice and aqueous K2CO3 solution
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous K2CO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2N=C3CCCCC3=C(C2=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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